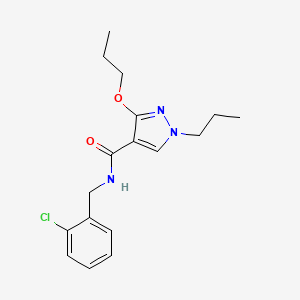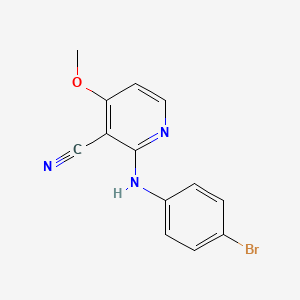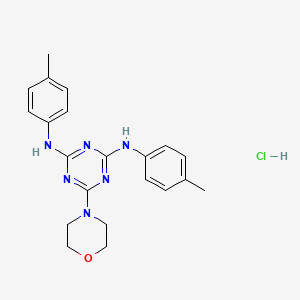![molecular formula C30H33N3O3 B2535362 4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one CAS No. 1018161-48-2](/img/structure/B2535362.png)
4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring and a pyrrolidinone ring. These types of structures are often found in pharmaceutical compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be best analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Applications De Recherche Scientifique
Anticancer Compound Development
Research on ruthenium(II) arene compounds incorporating benzimidazole ligands has demonstrated potential anticancer properties. These compounds exhibit cytotoxic activity in several cell lines, suggesting a multitarget mechanism for their biological activity, which includes DNA binding ability and inhibitory effects on CDK1, an enzyme critical for cell division (Martínez-Alonso et al., 2014).
Novel Polymer Synthesis
The synthesis of new polyimides derived from pyridine-containing dianhydride monomers has been reported, leading to materials with good thermal stability, low dielectric constants, and outstanding mechanical properties. These polymers exhibit solubility in aprotic amide solvents and show potential for applications in electronics and materials science (Wang et al., 2006).
Coordination Polymers and Magnetic Properties
The synthesis and characterization of coordination polymers constructed from semirigid tri-carboxylate V-shaped ligands have been explored. These materials demonstrate intriguing structural features and magnetic properties, which could be relevant for applications in magnetic storage media and molecular electronics (Osman & Liu, 2019).
Catalysis and Chemical Reactions
Pd(II) complexes with ONN pincer ligands have been tailored for specific synthesis and characterized for their catalytic activity, particularly in the Suzuki-Miyaura reaction. Such complexes offer insights into the design of efficient catalysts for cross-coupling reactions, which are pivotal in pharmaceutical synthesis and materials chemistry (Shukla et al., 2021).
Sensing and Detection
The development of new fluorescent sensors for dopamine detection based on the coordination chemistry of benzimidazole derivatives has been reported. These sensors exhibit high sensitivity and selectivity for dopamine, highlighting their potential application in biochemical assays and neurological research (Khattar & Mathur, 2013).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through a combination of experimental studies and computational modeling. Without specific studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .
Propriétés
IUPAC Name |
4-[1-[2-hydroxy-3-(4-propan-2-ylphenoxy)propyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-20(2)22-10-14-26(15-11-22)36-19-25(34)18-33-28-7-5-4-6-27(28)31-30(33)23-16-29(35)32(17-23)24-12-8-21(3)9-13-24/h4-15,20,23,25,34H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYIGIXFSORAIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535279.png)
![1-{[4-(2-fluorobenzamido)phenyl]methyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2535280.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2535282.png)







![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2535295.png)

